molecular formula C15H23N3 B2875088 {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine CAS No. 1018613-28-9

{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine

Cat. No.: B2875088
CAS No.: 1018613-28-9
M. Wt: 245.37
InChI Key: DJPHOOYDEDBMGN-UHFFFAOYSA-N
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Description

{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine is a chemical compound with the molecular formula C15H23N3 It is known for its unique structure, which includes a cyclopropylmethyl group attached to a piperazine ring, further connected to a phenylmethanamine moiety

Properties

IUPAC Name

[4-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c16-11-13-3-5-15(6-4-13)18-9-7-17(8-10-18)12-14-1-2-14/h3-6,14H,1-2,7-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPHOOYDEDBMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monoalkylation of Piperazine

Piperazine’s symmetry and dual amine functionalities necessitate protection-deprotection strategies to avoid dialkylation. A representative protocol involves:

  • Protection : Treating piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.
  • Alkylation : Reacting N-Boc-piperazine with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours.
  • Deprotection : Removing the Boc group via trifluoroacetic acid (TFA) in dichloromethane, yielding 1-(cyclopropylmethyl)piperazine.

Optimization Insights :

  • Base Selection : Triethylamine or DiPEA enhances reaction efficiency compared to inorganic bases.
  • Solvent Impact : Ethyl acetate minimizes side reactions compared to polar aprotic solvents.
  • Yield : 68–75% after deprotection.

Functionalization of the Aromatic Core

SNAr Reaction for Piperazine-Aryl Bond Formation

The para-substituted phenyl moiety is introduced via SNAr using 1-fluoro-4-nitrobenzene:

  • Reaction Conditions : 1-(Cyclopropylmethyl)piperazine, 1-fluoro-4-nitrobenzene, DiPEA (3 equiv), DMSO, 120°C, 24 hours.
  • Intermediate : 4-[4-(Cyclopropylmethyl)piperazin-1-yl]nitrobenzene (Yield: 82%).

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours) converts the nitro group to aniline, yielding 4-[4-(cyclopropylmethyl)piperazin-1-yl]aniline (Yield: 95%).

Conversion to Methanamine

Reductive Amination Strategy

The aniline intermediate is transformed into methanamine via a two-step process:

  • Formylation : Treating 4-[4-(cyclopropylmethyl)piperazin-1-yl]aniline with formic acid and acetic anhydride to generate the imine.
  • Reduction : Using sodium cyanoborohydride (NaBH₃CN) in methanol to yield {4-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine (Yield: 70%).

Alternative Route – Gabriel Synthesis :

  • Phthalimide Protection : Reacting the aniline with phthalic anhydride to form N-phthalimidobenzylamine.
  • Alkylation : Introducing a methyl group via methyl iodide.
  • Deprotection : Hydrazinolysis to release the primary amine (Overall Yield: 65%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
SNAr + Hydrogenation SNAr, Hydrogenation, Reductive Amination 70 Scalable, fewer steps Requires high-pressure H₂
Buchwald-Hartwig Pd-catalyzed coupling 65 Mild conditions Costly catalysts
Gabriel Synthesis Phthalimide protection 65 Avoids reduction steps Multi-step, moderate yields

Critical Process Parameters and Optimization

Alkylation Efficiency

  • Temperature : Reactions at 60°C improve cyclopropylmethyl bromide reactivity without decomposition.
  • Solvent Polarity : Acetonitrile outperforms DMF in minimizing dialkylation (dialkylation <5% vs. 15% in DMF).

Coupling Reaction Dynamics

  • Microwave Assistance : Reducing reaction time from 24 hours to 4 hours using microwave irradiation (160°C).
  • Catalyst Screening : Pd₂(dba)₃/Xantphos systems enhance Buchwald-Hartwig coupling yields (75% vs. 50% with Pd(OAc)₂).

Analytical Characterization

  • ¹H NMR : Key signals include δ 2.5–3.0 ppm (piperazine CH₂), δ 0.5–1.2 ppm (cyclopropyl CH₂), and δ 3.7 ppm (methanamine NH₂).
  • HPLC Purity : >98% after recrystallization from ethanol/water.
  • Melting Point : 163–165°C (citrate salt).

Industrial-Scale Considerations

  • Cost-Effective Raw Materials : Cyclopropylmethyl bromide and piperazine are commercially available at scale.
  • Green Chemistry Metrics : Ethyl acetate and ethanol are preferred for lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

Major Products Formed

    Oxidation: N-oxides of {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Pharmacology: The compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors.

    Biological Research: It is used in the development of probes for studying receptor-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • {4-[4-(Methyl)piperazin-1-yl]phenyl}methanamine
  • {4-[4-(Ethyl)piperazin-1-yl]phenyl}methanamine
  • {4-[4-(Propyl)piperazin-1-yl]phenyl}methanamine

Uniqueness

{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s binding affinity and selectivity for various receptors, making it a valuable tool in drug discovery and development.

Biological Activity

{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine, a compound with the molecular formula C15H23N3, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to a piperazine ring, which is further connected to a phenylmethanamine moiety. This unique structure imparts distinct steric and electronic properties that influence its interaction with biological targets.

The primary mechanism of action for {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine involves its role as a ligand for neurotransmitter receptors, particularly serotonin and dopamine receptors. By binding to these receptors, the compound modulates neurotransmitter release and signal transduction pathways, affecting various physiological processes such as mood regulation and cognitive functions .

Pharmacological Effects

Research indicates that {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine exhibits significant pharmacological activities, including:

  • Dopamine Receptor Modulation : It acts selectively on dopamine receptors, showing potential in treating neuropsychiatric disorders by influencing dopaminergic signaling .
  • Serotonin Receptor Interaction : The compound has been studied for its effects on serotonin receptors, which are crucial in mood regulation and anxiety disorders.

Cytotoxicity and Selectivity

Preliminary studies suggest that {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine possesses low cytotoxicity while maintaining potent activity against specific targets. This characteristic makes it an attractive candidate for further drug development .

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that the compound protects dopaminergic neurons from degeneration, indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • Receptor Binding Affinity : Structure-activity relationship (SAR) studies have shown that modifications to the piperazine core can enhance binding affinity to dopamine receptors, providing insights into optimizing the compound for better efficacy .

Comparative Analysis

To understand the uniqueness of {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
{4-[4-(Methyl)piperazin-1-yl]phenyl}methanamineMethyl group instead of cyclopropylmethylModerate receptor activity
{4-[4-(Ethyl)piperazin-1-yl]phenyl}methanamineEthyl group substitutionReduced selectivity
{4-[4-(Propyl)piperazin-1-yl]phenyl}methanaminePropyl group substitutionSimilar activity profile

The presence of the cyclopropylmethyl group in {4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine enhances its binding affinity and selectivity compared to these analogs.

Research Applications

The compound is utilized in various research applications:

  • Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting central nervous system disorders.
  • Biological Probes : Employed in developing probes for studying receptor-ligand interactions, aiding in understanding complex biological systems .
  • Drug Development : Its low cytotoxicity coupled with potent biological activity positions it as a candidate for further development into therapeutic agents.

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